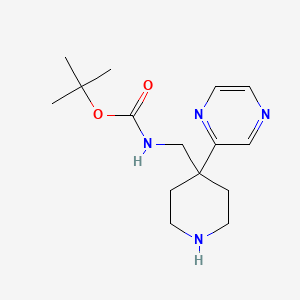

tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative featuring a pyrazine heterocycle at the 4-position of the piperidine ring. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, a common strategy in medicinal chemistry to modulate solubility, stability, and reactivity during synthesis . Pyrazine, a six-membered aromatic ring with two nitrogen atoms, imparts distinct electronic and steric properties, making this compound valuable in drug discovery, particularly for targeting enzymes or receptors sensitive to nitrogen-rich heterocycles .

Properties

Molecular Formula |

C15H24N4O2 |

|---|---|

Molecular Weight |

292.38 g/mol |

IUPAC Name |

tert-butyl N-[(4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-11-15(4-6-16-7-5-15)12-10-17-8-9-18-12/h8-10,16H,4-7,11H2,1-3H3,(H,19,20) |

InChI Key |

PBJGNWNARBPJAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid with piperidine to form a pyrazinyl-piperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound used in scientific research with diverse applications in pharmacological studies. It has a molecular weight of 292.38 g/mol and its structural configuration allows it to interact with biological targets. Studies suggest that it can modulate Toll-like receptors (TLRs) and possess anti-inflammatory properties.

Scientific Research Applications

Potential in Immunomodulation: Tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate has been studied for its potential biological activities, particularly as an antagonist for Toll-like receptors (TLRs). TLRs play critical roles in the immune response, and compounds that modulate TLR activity are of significant interest for therapeutic applications in autoimmune diseases and cancer treatment. In vitro studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting the activation of TLR7 and TLR8 pathways, which are implicated in various inflammatory conditions.

Interaction Studies: Interaction studies have demonstrated the ability of tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate to bind selectively to TLR7 and TLR8. These studies often employ techniques such as binding assays, cellular assays, and structural analysis. Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Structural Analogues and Uniqueness

Several compounds share structural similarities with tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate. These include:

- N-(pyridin-2-yl)piperidin-4-carboxamide: This compound lacks the tert-butyl group and has a different pharmacological profile.

- 1-(pyrimidin-2-yl)piperidin-4-carboxylic acid: This compound contains a carboxylic acid instead of a carbamate, leading to the potential for different receptor interactions.

- 4-(pyrazin-2-yloxy)piperidine: This compound features an ether linkage and a different mechanism of action.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Predicted based on pyrazine’s polarity.

Key Observations:

This feature is critical in kinase inhibitor design, where nitrogen atoms often engage with ATP-binding pockets .

Lipophilicity : Compounds with trifluoromethylphenyl groups (e.g., ) exhibit higher logP values due to the CF₃ group, whereas the pyrazine analog balances moderate polarity with aromaticity.

Solubility : The 2-methoxyethyl-substituted derivative shows improved aqueous solubility compared to the pyrazine-containing compound, highlighting the trade-off between heterocyclic polarity and alkyl ether hydrophilicity.

Biological Activity

tert-Butyl ((4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate, a compound with the molecular formula and CAS number 118249209, has garnered attention in recent pharmacological studies due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a piperidine structure that is further substituted with a pyrazine moiety. The structural representation is crucial for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 284.38 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 2.5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar carbamate derivatives. For instance, related compounds have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL, comparable to standard antibiotics such as vancomycin and linezolid .

Table: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.78 |

| tert-Butyl piperidin-4-ylcarbamate | VREfm | 3.125 |

| tert-Butyl methyl(piperidin-4-yl)carbamate | Staphylococcus epidermidis | 1.56 |

Anticancer Activity

In vitro studies have indicated that piperidine derivatives can exhibit anticancer properties. While specific data on this compound is limited, related compounds have demonstrated moderate efficacy against human breast cancer cells, with IC50 values in the range of 18 μM . These findings suggest that the compound may also possess potential as an anticancer agent.

The mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways associated with bacterial growth or cancer cell proliferation. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in disrupting cancer cell repair mechanisms, leading to increased apoptosis .

Case Studies

- Antibacterial Efficacy : A study on a related compound demonstrated effective bacterial clearance in murine models infected with MRSA, showcasing the potential for clinical application in treating resistant infections.

- Anticancer Studies : In a preclinical trial, a piperidine derivative was tested against various cancer cell lines, revealing significant cytotoxic effects and prompting further investigation into its structure-activity relationship.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.